

Chemical structure and properties of Ro 64-5229.

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In-Depth Technical Guide: Ro 64-5229

A Selective, Non-Competitive Inverse Agonist of the Metabotropic Glutamate Receptor 2 (mGluR2)

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental characterization of **Ro 64-5229**, a potent and selective tool compound for studying the metabotropic glutamate receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology research.

Chemical Structure and Properties

Ro 64-5229, with the IUPAC name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.



Property	Value	Source	
IUPAC Name	(Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole	Tocris Bioscience	
Molecular Formula	C17H19Cl2N3O	Santa Cruz Biotechnology[1]	
Molecular Weight	352.26 g/mol	Santa Cruz Biotechnology[1]	
CAS Number	246852-46-0	Santa Cruz Biotechnology[1]	
Canonical SMILES	C1CCC(CC1)OC(=CN2C=NC =N2)C3=C(C=CC=C3CI)CI	Biosynth[2]	
Appearance	White to off-white solid	(General knowledge)	
Solubility	Soluble in DMSO and ethanol	Tocris Bioscience	

Mechanism of Action

Ro 64-5229 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2)[1][3]. Further studies have characterized it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor[4]. It binds to an allosteric site on the mGluR2, distinct from the orthosteric site where the endogenous ligand glutamate binds[5]. This allosteric modulation leads to the inhibition of the receptor's signaling cascade.

While one commercial supplier has listed **Ro 64-5229** as a selective inverse agonist for the histamine H3 receptor, the overwhelming majority of scientific literature and data from other major pharmacology suppliers firmly establish its primary and well-characterized activity at the mGluR2[1][2][3][4]. Therefore, this document will focus on its role as an mGluR2 modulator.

Pharmacological Data

The potency and efficacy of **Ro 64-5229** have been determined through various in vitro assays.



Parameter	Value	Assay	Source
IC50	0.11 μΜ	GTPy ³⁵ S binding to mGluR2-containing membranes	Tocris Bioscience[3]
IC50	533 nM	[35S]GTPyS functional assay with human recombinant mGluR2	MedChemComm
EC50	2.1 ± 0.2 μM	Inter-TMD FRET assay	eLife[4]

Signaling Pathway

mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins[5]. Upon activation by an agonist, mGluR2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5]. As an inverse agonist, **Ro 64-5229** suppresses this pathway even in the absence of an agonist.



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Figure 1. mGluR2 signaling pathway and the inhibitory effect of **Ro 64-5229**.

Experimental Protocols



The following are representative protocols for key experiments used to characterize the pharmacological activity of **Ro 64-5229**.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest. The non-hydrolyzable GTP analog, [35 S]GTP $_{\gamma}$ S, binds to the G $_{\alpha}$ subunit upon receptor activation. Inverse agonists like **Ro 64-5229** decrease the basal level of [35 S]GTP $_{\gamma}$ S binding.

Materials:

- Membranes from cells expressing recombinant human mGluR2
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
- GDP (Guanosine diphosphate)
- [35S]GTPyS
- Ro 64-5229
- Scintillation cocktail
- 96-well filter plates
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer
 - Varying concentrations of Ro 64-5229 (for dose-response curves)
 - mGluR2-expressing membranes



- GDP to a final concentration of 10 μM
- Incubation: Incubate the plate at 30°C for 20 minutes.
- Initiation of Reaction: Add [35S]GTPyS to a final concentration of 0.1 nM to initiate the binding reaction.
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination of Reaction: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
- Washing: Wash the filters three times with ice-cold assay buffer.
- Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Förster Resonance Energy Transfer (FRET) Assay for Inverse Agonism

This assay can be used to measure conformational changes in the mGluR2 dimer upon ligand binding in live cells. An increase in FRET between fluorophores attached to the transmembrane domains (TMDs) of the mGluR2 subunits can indicate a conformational change associated with inverse agonism[4].

Materials:

- HEK293 cells
- Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores on their TMDs
- Cell culture reagents
- Transfection reagent



- Imaging medium (e.g., HBSS)
- Ro 64-5229
- Fluorescence microscope equipped for FRET imaging

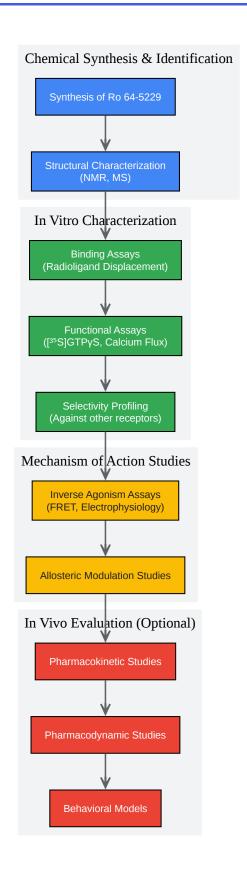
Procedure:

- Cell Culture and Transfection: Culture HEK293 cells and transfect them with the mGluR2-FRET constructs.
- Cell Plating: Plate the transfected cells onto glass-bottom imaging dishes.
- Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.
- Baseline FRET Measurement: Acquire baseline FRET images by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.
- Application of Ro 64-5229: Add varying concentrations of Ro 64-5229 to the imaging dish.
- FRET Measurement with Compound: Acquire FRET images at different time points after the addition of the compound.
- Data Analysis: Calculate the FRET efficiency for each cell at each concentration of Ro 64 5229. Plot the change in FRET efficiency against the compound concentration to determine the EC₅₀ value.

Experimental and Logical Workflow

The characterization of a novel compound like **Ro 64-5229** follows a logical progression from initial identification to detailed pharmacological profiling.





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Figure 2. General experimental workflow for the characterization of Ro 64-5229.



Synthesis

While a detailed, step-by-step synthesis protocol for **Ro 64-5229** is not readily available in the public domain, its synthesis has been referenced in the literature, indicating it is produced through laboratory-based complex organic chemistry techniques[2]. A publication by Kolczewski et al. (1999) titled "Synthesis of heterocyclic enol ethers and their use as mglu receptor antagonists" is cited by Tocris Bioscience and likely contains the original synthesis method. Researchers interested in synthesizing this compound should refer to this primary literature.

Conclusion

Ro 64-5229 is a valuable pharmacological tool for the investigation of mGluR2 function. Its well-defined mechanism as a selective, non-competitive inverse agonist, combined with its potency, makes it suitable for a wide range of in vitro and potentially in vivo studies aimed at elucidating the physiological and pathological roles of mGluR2. The experimental protocols and data presented in this guide provide a foundation for the effective use of **Ro 64-5229** in neuroscience research and drug discovery.

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